molecular formula C8H10N2O3 B1446903 N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1198166-08-3

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1446903
CAS RN: 1198166-08-3
M. Wt: 182.18 g/mol
InChI Key: GWPGJOHZRNCZJN-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (NMMO) is a synthetic organic compound that has been used in various scientific research applications. NMMO has a wide range of biochemical and physiological effects, and offers advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The ability to create four-membered to seven-membered heterocycles allows for the exploration of new pharmaceuticals with potential unique biological activities .

Antiviral Agents

Derivatives of this compound have been investigated for their antiviral properties. For instance, certain indole derivatives, which can be synthesized from this compound, show inhibitory activity against influenza A and other viruses, indicating its potential as a scaffold for developing new antiviral drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives, which can be synthesized from this compound, have been noted. This opens up possibilities for its use in creating new anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .

Anticancer Research

Indole derivatives, obtainable from this compound, have shown promise in the treatment of cancer cells. The compound’s role in synthesizing these derivatives makes it valuable in the research and development of new anticancer agents .

Antimicrobial Activity

The compound’s derivatives have been explored for their antimicrobial effects. This is particularly important in the development of new antibiotics and antiseptic agents, given the rising concern over antibiotic resistance .

Antidiabetic Potential

Research into indole derivatives, which can be synthesized from this compound, includes their use in antidiabetic drug development. This could lead to new treatments for diabetes, improving the quality of life for those affected by this condition .

Antimalarial Applications

The compound’s derivatives have been studied for their antimalarial properties. This is crucial in the ongoing fight against malaria, especially in developing new treatments that can overcome resistance to existing antimalarial drugs .

Neuropharmacological Applications

Some derivatives of this compound have been identified as selective antagonists at the glycine site of the NMDA receptor, which is relevant in neuropharmacology. This could lead to new treatments for neurological disorders or conditions associated with NMDA receptor activity .

properties

IUPAC Name

N-methoxy-N-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10(13-2)8(12)6-4-3-5-9-7(6)11/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPGJOHZRNCZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CNC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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